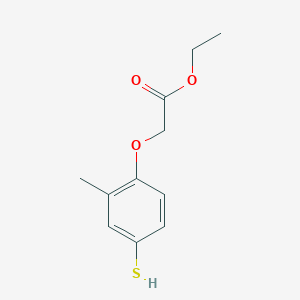











|
REACTION_CXSMILES
|
Cl[Si](Cl)(C)C.[CH2:6]([O:8][C:9](=[O:23])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([S:18](Cl)(=O)=O)=[CH:14][C:13]=1[CH3:22])[CH3:7].CN1CCN(C)C1=O.O>ClC(Cl)C.ClCCCl.[Zn]>[CH2:6]([O:8][C:9](=[O:23])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([SH:18])=[CH:14][C:13]=1[CH3:22])[CH3:7]
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)C)=O
|
|
Name
|
|
|
Quantity
|
112.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(N(CC1)C)=O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
145.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
78.16 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
52 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Addition
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated at 75° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
It is then cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated iv
|
|
Type
|
WASH
|
|
Details
|
Add MTBE, washed twice with saturated LiCl solution
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate iv again
|
|
Type
|
CONCENTRATION
|
|
Details
|
ish with hexane (4×) and concentrate iv
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a biphasic mixture
|
|
Type
|
CUSTOM
|
|
Details
|
separate layers
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
through a plug of silica gel (1 Kg, 25% EtOAc/hexane) and subsequent concentration
|
|
Type
|
CUSTOM
|
|
Details
|
yielded 61 g (79%) of a clear, colorless oil
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)S)C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |